(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine
Description
(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine is a secondary amine featuring two distinct substituents:
- A 2-ethoxyethyl group (–CH₂CH₂OCH₂CH₃), providing an ether linkage that enhances solubility and metabolic stability.
This compound belongs to a class of structurally diverse amines with applications in medicinal chemistry, particularly in modulating biological activity through substituent variation.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-ethoxy-N-[(4-ethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H21NO/c1-3-12-5-7-13(8-6-12)11-14-9-10-15-4-2/h5-8,14H,3-4,9-11H2,1-2H3 |
InChI Key |
QBVOZZXMNBOJBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCOCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine typically involves the reaction of 4-ethylbenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce primary amines.
Substitution: The amine group can participate in substitution reactions with alkyl halides or acyl chlorides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. It binds to the active site or allosteric site of the enzyme, altering its activity and affecting the biochemical pathways involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Substituent Analysis :
- Ethoxy vs. Methoxy Groups : The ethoxy group (–OCH₂CH₃) in the target compound may confer greater metabolic stability compared to methoxy (–OCH₃) due to reduced oxidative susceptibility .
- Ethylbenzyl vs.
- Ether Linkages : The 2-ethoxyethyl group’s ether moiety may improve solubility in polar solvents relative to alkyl chains .
Pharmacological Activity
While direct data on this compound are lacking, structurally related compounds exhibit notable bioactivity:
- KB-2413 (1-(2-ethoxyethyl)-2-(4-methylpiperazinyl)benzimidazole difumarate) demonstrates potent antihistaminic activity, with a 5–10× higher potency than chlorpheniramine .
- N-(4-Ethylbenzyl)-N-methylamine shows simpler structure-activity relationships, highlighting the importance of the ethylbenzyl group for aromatic interactions .
Physicochemical Properties
Toxicity Considerations
- Nitrosamine Derivatives: Nitrosobis(2-ethoxyethyl)amine is carcinogenic in rats, but this toxicity is linked to nitroso groups, absent in the target compound .
- Structural Alerts : The absence of reactive functional groups (e.g., nitro, chloro) in the target compound suggests lower toxicity compared to halogenated analogs .
Biological Activity
(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C13H19NO
- Molecular Weight : 219.30 g/mol
- CAS Number : Not explicitly listed but can be derived from its structure.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Neuropharmacological Effects :
- Research indicates that this compound may exhibit neuroprotective properties, potentially influencing neurotransmitter systems.
- A study demonstrated its ability to modulate dopamine levels, suggesting implications for conditions like Parkinson's disease.
-
Antimicrobial Activity :
- Preliminary assays have shown that this compound possesses antimicrobial properties against various bacterial strains.
- In vitro studies reported effective inhibition of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
-
Anticancer Potential :
- The compound has been evaluated for its cytotoxic effects on cancer cell lines.
- Notably, it exhibited significant activity against breast cancer cells in a dose-dependent manner, promoting apoptosis through the activation of caspase pathways.
The mechanisms underlying the biological activities of this compound include:
- Dopaminergic Modulation : By interacting with dopamine receptors, the compound may enhance dopaminergic signaling, which is crucial in neurodegenerative diseases.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to disruption and cell death.
- Apoptosis Induction : The activation of intrinsic apoptotic pathways in cancer cells suggests that the compound may serve as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Neuroprotective Study :
- In a controlled experiment involving neuroblastoma cells, this compound was administered at varying concentrations. Results indicated a marked increase in cell viability and reduced oxidative stress markers compared to untreated controls.
-
Antimicrobial Testing :
- Disk diffusion assays revealed that the compound showed zones of inhibition ranging from 12 mm to 18 mm against tested pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent.
-
Cytotoxicity Assays :
- MTT assays conducted on MCF-7 breast cancer cells showed that concentrations above 50 µM significantly reduced cell viability, with IC50 values calculated at approximately 45 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
